Bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt), also known as bis(monoacylglycero)phosphate, is a unique negatively charged glycerophospholipid primarily found in lysosomal membranes. It exhibits an unusual stereochemical configuration characterized by its linkage at the sn-1 and sn-1' positions of the glycerol backbone, distinguishing it from other glycerophospholipids. This compound plays a significant role in cellular processes, particularly in lysosomal function and membrane dynamics.
This compound was first isolated from pig lung tissue in 1967 and has since been recognized as a common yet minor component in various animal tissues. Bis(monomyristoylglycero)phosphate is classified under glycerophospholipids, specifically as a phosphatidylglycerol structural isomer. Its unique structural characteristics and functional roles have garnered interest in both biochemical research and clinical studies, particularly concerning lysosomal storage diseases.
The synthesis of bis(monomyristoylglycero)phosphate occurs through several enzymatic steps involving phosphatidylglycerol. The process begins with the action of lysosomal phospholipase A2, which removes a fatty acid from the sn-2 position of phosphatidylglycerol to produce lysophosphatidylglycerol. Subsequently, a transacylation reaction occurs, where a fatty acid donor acylates the sn-3 position of the glycerol moiety, catalyzed primarily by the protein CLN5. This results in the formation of bis(monomyristoylglycero)phosphate with its characteristic S,R configuration .
The molecular structure of bis(monomyristoylglycero)phosphate is defined by its glycerol backbone linked to two myristic acid chains at the sn-1 positions. This stereochemical arrangement is crucial for its function and stability within cellular membranes. The compound's structural formula can be represented as:
This formula reflects the presence of two myristoyl groups (C14 fatty acids) attached to the glycerol backbone, along with a phosphate group.
Bis(monomyristoylglycero)phosphate participates in various biochemical reactions within lysosomes. It plays a critical role in lipid metabolism, particularly in the degradation of glycosphingolipids and cholesterol transport. The compound's resistance to hydrolysis by common phospholipases is attributed to its unique stereochemistry, allowing it to maintain membrane integrity under acidic conditions found in lysosomes .
Additionally, bis(monomyristoylglycero)phosphate can undergo transacylation reactions that allow for rapid turnover of its fatty acid constituents while maintaining the stability of its glycerophosphate backbone.
The mechanism of action for bis(monomyristoylglycero)phosphate involves its interaction with various proteins and lipids within lysosomes. It facilitates membrane fusion and invagination processes essential for lysosomal function. The negatively charged head group of bis(monomyristoylglycero)phosphate promotes interactions with positively charged proteins, aiding in the transport and degradation of stored lipids .
Moreover, elevated levels of bis(monomyristoylglycero)phosphate have been observed in lysosomal storage diseases, suggesting that it may serve as a secondary storage lipid that accumulates due to defective lysosomal enzymes .
Bis(monomyristoylglycero)phosphate exhibits distinct physical properties that influence its behavior in biological membranes:
These properties are critical for its role in maintaining lysosomal integrity and function .
Bis(monomyristoylglycero)phosphate has several important applications in scientific research:
Bis(monoacylglycero)phosphate (BMP) biosynthesis within lysosomes is primarily mediated by the Batten disease-associated protein CLN5, which functions as a stereospecific transacylase. CLN5 catalyzes the transfer of a myristoyl (C14:0) or other acyl group from a donor phospholipid (e.g., phosphatidylcholine) to the sn-1 position of lyso-phosphatidylglycerol (LPG), forming the S,R-isomer of BMP [2] [4] [6]. This reaction occurs in the acidic environment (pH 4.5–5.5) of late endosomes/lysosomes and is energy-independent. The process involves two critical steps:
Genetic ablation of CLN5 in mammalian cells results in >70% reduction in BMP levels and concurrent accumulation of LPG, confirming its non-redundant role in lysosomal BMP generation [2] [6]. CLN5 exhibits strict specificity for the S,R-BMP isomer, governed by its catalytic pocket architecture [10].
Table 1: Consequences of CLN5 Deficiency on BMP Metabolism
Parameter | Wild-Type Cells | CLN5-Knockout Cells |
---|---|---|
BMP (S,R-isomer) | 100% | 25–30% |
Lyso-PG | Baseline | 3.5-fold increase |
Lysosomal pH | ~4.8 | ~6.2 (alkalinized) |
Cholesterol Export | Normal | Impaired |
Beyond lysosomal CLN5, extralysosomal pathways significantly contribute to BMP synthesis, particularly under conditions of lysosomal dysfunction or alkalization. Key enzymes include:
These pathways are pH-dependent, with optimal activity at neutral to alkaline pH (7.0–8.5), contrasting sharply with CLN5’s acidic optimum. Overexpression of PLA2G4 isoforms in CLN5-deficient HEK293 cells restores cellular BMP by >50%, demonstrating functional redundancy [2]. The extralysosomal route proceeds via:
PG → (Acylation by PLA2G4/PNLIP) → Hemi-BMP → (Hydrolysis) → BMP
Table 2: Enzymes in Extralysosomal BMP Synthesis
Enzyme Family | Representative Isoforms | pH Optimum | Localization | Primary Product |
---|---|---|---|---|
PLA2G4 | PLA2G4A, PLA2G4D | 7.0–8.5 | Cytosol | Hemi-BMP (acyl-PG) |
PNLIP | Endothelial lipase | 7.5–8.5 | Extracellular/Serum | BMP |
Lysosomal | CLN5 | 4.5–5.5 | Late endosomes/lysosomes | S,R-BMP |
PG serves as the exclusive precursor for BMP biosynthesis across all pathways. Evidence includes:
The conversion involves sequential remodeling:
Table 3: Intermediates in PG-to-BMP Conversion
Intermediate | Structure | Accumulation Kinetics | Enzymes Involved |
---|---|---|---|
PG | 1,2-Diacyl-sn-glycero-3-phospho-rac-glycerol | Precursor (t=0) | Phospholipase A₂ |
LPG | 1-Acyl-sn-glycero-3-phospho-rac-glycerol | Peak at 30 min | PLA2G15, PLA2G4 |
Hemi-BMP (acyl-PG) | 1-Acyl-3-phospho-sn-1'-(1'-acyl-glycerol) | Peak at 30–45 min | PLA2G4, PNLIP |
BMP | sn-(3-Monoacylglycero)-1-phospho-sn-(1'-monoacylglycerol) | Linear increase >60 min | CLN5, lipases |
BMP synthesis is tightly coupled to endosomal acidification:
Alkalinization of endosomes (e.g., by chloroquine or NH₄Cl) shifts BMP synthesis to extralysosomal pathways and induces isomerization of the thermodynamically unstable S,S-(2,2′-diacyl)-BMP to the stable S,R-(3,3′-diacyl)-BMP via a 2,3′-diacyl intermediate [8]. This isomerization is accelerated by:
Notably, cold exposure (5°C) increases BMP in brown adipose tissue by 40%, linking BMP regulation to thermogenesis and nutrient stress [6]. Nutritional status also modulates BMP: fasting elevates hepatic BMP 2.5-fold, while refeeding normalizes levels, indicating BMP's role in adaptive metabolism [6].
Table 4: pH-Dependent BMP Isomerization and Degradation
Factor | Effect on BMP Isomerization | Consequence for LPLA2 Degradation |
---|---|---|
Albumin/HSP70 | ↑ Conversion of S,S-(2,2′) to S,R-(3,3′) | ↑ Degradation (S,R-BMP preferred) |
Fe³⁺/Zn²⁺ | ↑ Formation of 2,3′-diacyl intermediate | ↑ Degradation |
Chloroquine (pH ↑) | ↑ S,R-(3,3′) isomer | ↑ Degradation by 10-fold |
LPLA2 (PLA2G15) | Degrades S,R-BMP 10× faster than S,S-BMP | Catabolism at acidic pH |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7